2-Phenyl-5-m-tolyl-[1,3,4]oxadiazole
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Overview
Description
2-(3-methylphenyl)-5-phenyl-1,3,4-oxadiazole: is a heterocyclic aromatic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methylphenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-methylbenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods: In industrial settings, the production of 2-(3-methylphenyl)-5-phenyl-1,3,4-oxadiazole may involve continuous flow processes to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the oxadiazole ring, often using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: 2-(3-methylphenyl)-5-phenyl-1,3,4-oxadiazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound has been studied for its antimicrobial and antifungal properties. It has shown potential as a lead compound for the development of new antibiotics.
Medicine: Research has indicated that derivatives of 2-(3-methylphenyl)-5-phenyl-1,3,4-oxadiazole may possess anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and optical brighteners due to its stable aromatic structure and ability to absorb and emit light.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In anticancer applications, the compound may induce apoptosis by interacting with cellular pathways that regulate cell growth and survival.
Comparison with Similar Compounds
2-phenyl-1,3,4-oxadiazole: Lacks the methylphenyl group, which may affect its chemical reactivity and biological activity.
5-phenyl-1,3,4-oxadiazole: Similar structure but without the 3-methylphenyl group, leading to different physical and chemical properties.
2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole: Similar but with the methyl group in a different position, which can influence its reactivity and applications.
Uniqueness: The presence of both phenyl and 3-methylphenyl groups in 2-(3-methylphenyl)-5-phenyl-1,3,4-oxadiazole provides a unique combination of electronic and steric effects, enhancing its potential for diverse applications in chemistry, biology, and industry.
Properties
CAS No. |
1874-39-1 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H12N2O/c1-11-6-5-9-13(10-11)15-17-16-14(18-15)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
CTNBTTIMTWNDOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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